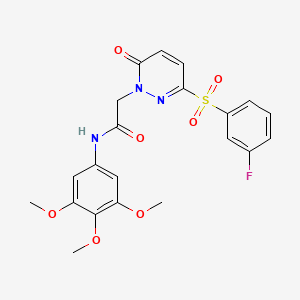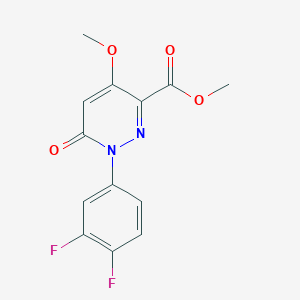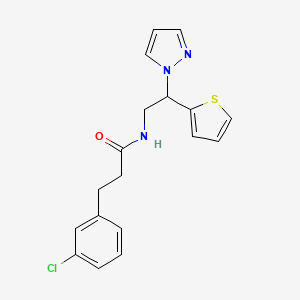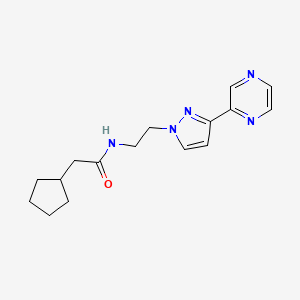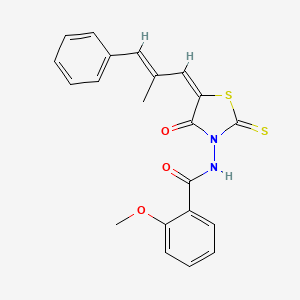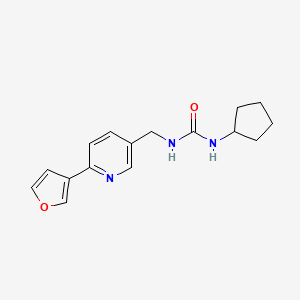
1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea” is a complex organic compound. It contains a cyclopentyl group, a furan ring, a pyridine ring, and a urea group. Each of these components has unique chemical properties that could contribute to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The cyclopentyl group, furan ring, and pyridine ring are all cyclic structures, which could influence the compound’s stability and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and pyridine rings, both of which are aromatic and can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea group could contribute to its solubility in water .
Aplicaciones Científicas De Investigación
Aromatic Character and Complexation
A hybrid macrocycle incorporating pyridine subunits demonstrates aromatic character upon complexation with uranyl cations. This finding suggests potential applications in designing novel aromatic systems and in the complexation with metal ions for sensors or separation technologies (Ho et al., 2014).
Intramolecular Hydrogen Bonding
Studies on pyrid-2-yl ureas reveal the impact of substituent effects on intramolecular hydrogen bonding and cytosine complexation. This research underscores the importance of molecular design in enhancing binding interactions, which could be vital for drug design and molecular recognition processes (Chien et al., 2004).
Heterocyclic Derivative Synthesis
The creation of novel pyridine and naphthyridine derivatives from furan- or thiophen-2-yl)ethylidene)malononitriles demonstrates the versatility of heterocyclic compounds in synthesizing diverse molecular structures. Such compounds have potential applications in pharmaceuticals, agrochemicals, and organic materials (Abdelrazek et al., 2010).
Macrocyclic and Oligomeric Ureas
The formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine highlights the potential of such structures in creating novel polymers and supramolecular assemblies with unique properties (Gube et al., 2012).
Antimicrobial Activity
Synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives and their evaluation for antimicrobial activity showcase the therapeutic potential of heterocyclic compounds. Such research is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bakhite et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentyl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-14-3-1-2-4-14)18-10-12-5-6-15(17-9-12)13-7-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFIHOHQZUCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)
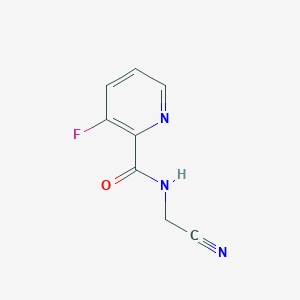
![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)
![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2857713.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B2857715.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
methanamine](/img/structure/B2857718.png)
